4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is a compound with the molecular formula and a molecular weight of approximately 185.19 g/mol. This compound features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole moiety. Its IUPAC name is 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and it is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways .
-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structures. Studies have been conducted on the synthesis and characterization of this compound. For instance, a research article describes the synthesis of this compound using a multi-step process and its subsequent characterization using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
[^1] "Design, Synthesis, and Antibacterial Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives Containing a Pyrrolo[2,3-d]pyrimidine Moiety" by Xiaoyu Yang et al. in Molecules (2016),
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole exhibits significant biological activity, particularly as an inhibitor of Janus Kinases (JAKs). JAK inhibitors are important in treating various inflammatory and autoimmune diseases. The compound has been noted as an impurity in Ruxolitinib, a well-known JAK inhibitor used in clinical settings for conditions like myelofibrosis and polycythemia vera . Additionally, it may possess anticancer properties due to its ability to interfere with cell signaling pathways involved in tumor growth.
The synthesis of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole typically involves multi-step organic reactions:
The primary applications of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole include:
Studies have shown that 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole interacts with various biological targets through its ability to inhibit JAK enzymes. These interactions can lead to downstream effects on cytokine signaling pathways, making it valuable in understanding inflammatory processes and developing therapeutics against related disorders. Research continues to explore its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential.
Several compounds share structural similarities with 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ruxolitinib | JAK Inhibitor | First FDA-approved JAK inhibitor for myelofibrosis |
Baricitinib | JAK Inhibitor | Selective for JAK1; used for rheumatoid arthritis |
Tofacitinib | JAK Inhibitor | Oral treatment for rheumatoid arthritis |
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | Structural analog | Impurity of Ruxolitinib; similar biological activity |
The uniqueness of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole lies in its specific structural arrangement that allows it to interact effectively with JAK enzymes while potentially offering distinct pharmacological properties compared to its analogs. Its role as an impurity in established drugs also highlights its relevance in pharmaceutical research and development.